![molecular formula C7H11BrO B2723373 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane CAS No. 2378502-36-2](/img/structure/B2723373.png)

7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

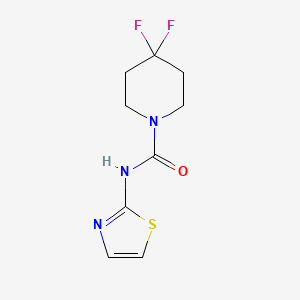

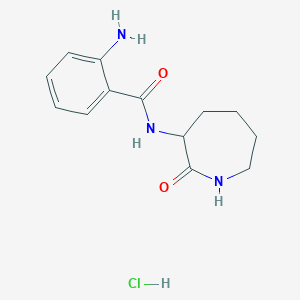

“7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane” is a chemical compound . It is a derivative of Norcarane, or bicyclo[4.1.0]heptane, which is a colorless liquid .

Synthesis Analysis

The synthesis of Norcarane, the parent compound of “this compound”, is prepared using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether .Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 23 bonds, with 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, and 1 seven-membered ring .Physical and Chemical Properties Analysis

The parent compound, Norcarane, has a molecular weight of 96.173 g/mol, a density of 0.914 g/ml, and a boiling point of 116 to 117 °C .Aplicaciones Científicas De Investigación

Reactivity and Structural Analysis

- Reactivity Towards Brønsted Acids : 7-Oxabicyclo[2.2.1]heptadiene derivatives demonstrate variable reactivity when treated with Brønsted acids, leading to phenols, fulvenes, or products from retro-Diels–Alder-like reactions, contingent on the experimental conditions and the acid's nature (Maggiani, Tubul, & Brun, 1999).

- Molecular Structure Analysis : The gas-phase structure of 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) was elucidated using electron diffraction, revealing detailed bond lengths and angles that underscore the compound's unique geometry (Oyanagi, Fukuyama, Kuchitsu, Bohn, & Li, 1975).

Synthesis and Applications

- Synthetic Routes : Novel approaches for synthesizing 7-substituted 2-azabicyclo[2.2.1]heptanes as intermediates for creating new epibatidine analogues were developed, highlighting the strategic use of neighboring group participation for nucleophilic substitution at the 7-position (Malpass & White, 2004).

- Building Bicyclic Systems : A novel method was described for constructing a 7-oxabicyclo[2.2.1]heptane skeleton via isomerization of cyclic epoxy alcohols, demonstrating a unique pathway for creating complex oxabicyclic structures (Iwakura, Tokura, & Tanino, 2017).

Propiedades

IUPAC Name |

7-(bromomethyl)-3-oxabicyclo[4.1.0]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c8-3-6-5-1-2-9-4-7(5)6/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWZDODCSFFQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2C1C2CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2723295.png)

![1-[3-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2723297.png)

![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B2723298.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)

![1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2723306.png)

![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)